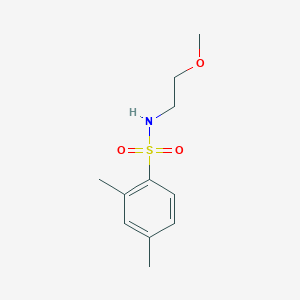![molecular formula C22H22N2OS B5296961 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane](/img/structure/B5296961.png)
4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane is a chemical compound that belongs to the class of azepane derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the central nervous system. It has been shown to interact with the GABAergic, serotonergic, and dopaminergic systems, which are involved in the regulation of mood, pain, and cognition.
Biochemical and Physiological Effects:
4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to enhance the activity of GABAergic and serotonergic systems, which are involved in the regulation of mood and anxiety. Additionally, it has been shown to improve cognitive function and memory by enhancing the activity of cholinergic and glutamatergic systems.
Advantages and Limitations for Lab Experiments
The advantages of using 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane in lab experiments include its high potency, selectivity, and low toxicity. It has also been found to have good pharmacokinetic properties, such as good oral bioavailability and long half-life. However, its limitations include its high cost, limited availability, and potential for off-target effects.
Future Directions
There are several future directions for the research on 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane. One direction is to further investigate its mechanism of action and identify its molecular targets in the central nervous system. Another direction is to explore its potential as a therapeutic agent for various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, there is a need to develop more efficient and cost-effective synthesis methods for 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane to enable its wider use in scientific research.
Synthesis Methods
The synthesis of 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane involves the reaction of 3-thiophenecarboxaldehyde, 6-bromo-3-pyridinecarboxylic acid, and 4-phenyl-1-aminopentane in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the final product. The purity and yield of the product can be improved by optimizing the reaction conditions, such as temperature, time, and concentration.
Scientific Research Applications
4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane has been investigated for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects. It has also been studied for its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
(4-phenylazepan-1-yl)-(6-thiophen-3-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c25-22(19-8-9-21(23-15-19)20-11-14-26-16-20)24-12-4-7-18(10-13-24)17-5-2-1-3-6-17/h1-3,5-6,8-9,11,14-16,18H,4,7,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABNLZRRXGICFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=CN=C(C=C2)C3=CSC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,6R*)-9-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5296891.png)
![3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine](/img/structure/B5296906.png)
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296908.png)
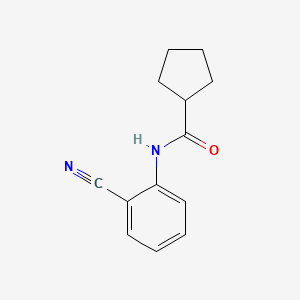
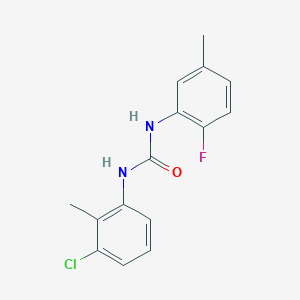
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)
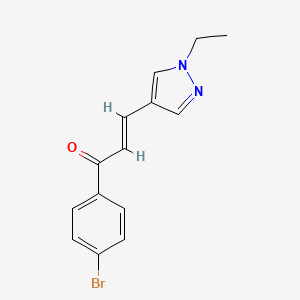
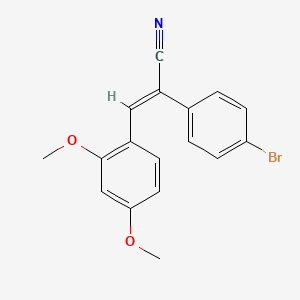
![4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-1-naphthol](/img/structure/B5296960.png)

![3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5296969.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5296975.png)
